molecular formula C8H18O B102537 2,3-Dimethyl-2-hexanol CAS No. 19550-03-9

2,3-Dimethyl-2-hexanol

Cat. No.: B102537
CAS No.: 19550-03-9
M. Wt: 130.23 g/mol
InChI Key: BFKOEFFCVFMWPF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-hexanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-2-hexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 2,3-dimethyl-2-hexanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 2,3-dimethyl-2-hexanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to facilitate the reduction of the ketone to the corresponding alcohol .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-2-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate

    Dehydration: Sulfuric acid, phosphoric acid

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: 2,3-Dimethyl-2-hexanone

    Dehydration: Alkenes (such as 2,3-dimethyl-2-hexene)

    Substitution: Halogenated compounds (such as 2,3-dimethyl-2-chlorohexane)

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-hexanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Methyl-2-hexanol
  • 2,3-Dimethyl-2-pentanol
  • 2,3-Dimethyl-2-heptanol

Properties

IUPAC Name

2,3-dimethylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-7(2)8(3,4)9/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKOEFFCVFMWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871298
Record name 2,3-Dimethylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955-03-9, 19550-03-9
Record name 2,3-Dimethyl-2-hexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-2-hexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexanol, 2,3-dimethyl-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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